molecular formula C20H21N3O3S B2997730 3-Benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1351590-45-8

3-Benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2997730
CAS No.: 1351590-45-8
M. Wt: 383.47
InChI Key: XLFDTCJDNTWVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a benzyl group and at position 5 with a sulfonamido azetidine moiety. The sulfonyl group is derived from 2,5-dimethylphenyl, contributing to its lipophilic character.

Properties

IUPAC Name

3-benzyl-5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14-8-9-15(2)18(10-14)27(24,25)23-12-17(13-23)20-21-19(22-26-20)11-16-6-4-3-5-7-16/h3-10,17H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFDTCJDNTWVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.

  • Molecular Formula : C20_{20}H21_{21}N3_3O3_3S
  • Molecular Weight : 383.5 g/mol
  • CAS Number : 1351590-45-8

Synthesis

The synthesis of this compound involves the reaction of appropriate azetidine derivatives with sulfonyl compounds followed by cyclization to form the oxadiazole ring. The detailed synthetic pathway can be found in various chemical literature sources.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. Specifically:

  • Cell Viability and Cytotoxicity :
    • The compound was tested against various cancer cell lines including MDA-MB-231 (triple-negative breast cancer) and HT-29 (colorectal cancer).
    • Results indicated a substantial reduction in cell viability, with values ranging from 39.9% to 73.2% depending on concentration and exposure time .
  • Apoptosis Induction :
    • Flow cytometry analysis showed an increase in apoptotic cells when treated with the compound. The apoptosis rates varied from 9.4% to 51.2%, significantly higher than untreated controls .
  • Cell Cycle Analysis :
    • The compound affected cell cycle progression by increasing the number of cells in the G0/G1 phase while reducing those in the S phase, indicating a potential mechanism for its anticancer effects .

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is postulated that the presence of the oxadiazole ring contributes to its ability to inhibit key enzymes involved in tumor growth and proliferation.

Comparative Analysis of Oxadiazole Derivatives

A comparative study of various oxadiazole derivatives has shown that those with specific substitutions demonstrate enhanced biological activities. Below is a summary table highlighting some key findings from related studies:

CompoundCell LineViability Reduction (%)Apoptosis Induction (%)
3eMDA-MB-23139.951.2
3dHT-2964.0Not specified
3cHT-2973.2Not specified

Case Studies

In a notable study published in Pharmaceuticals, the anticancer efficacy of oxadiazole derivatives was evaluated through a series of experiments demonstrating their potential as chemotherapeutic agents . The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for clinical use.

Comparison with Similar Compounds

Comparison with 1,3,4-Oxadiazole Derivatives

Compound of Interest :

  • Core : 1,2,4-oxadiazole
  • Substituents : Benzyl (position 3), 1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl (position 5).

Analog from : 2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-yl amino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone derivatives .

  • Core : 1,3,4-oxadiazole
  • Substituents: Triazole-phenyl-ethanone (position 2), aryl groups (position 5).

Key Differences :

  • Heterocycle Type : The 1,2,4-oxadiazole core (compound of interest) differs in nitrogen and oxygen atom positioning compared to 1,3,4-oxadiazole (analog), affecting electronic distribution and ring strain.
  • Substituent Complexity: The target compound’s sulfonamido azetidine group may enhance conformational rigidity compared to the triazole-ethanone substituent in the analog.
  • Biological Implications : 1,3,4-Oxadiazoles are often associated with antimicrobial or anticancer activity, while 1,2,4-oxadiazoles are explored for CNS targets due to their metabolic stability .

Comparison with Piperazine/Piperidine Derivatives

Compound of Interest :

  • Azetidine Ring : 4-membered, strained, conformationally restricted.

Analogs from :
1-(2,5-Dimethylphenyl)piperazine and (±)-N-(2,6-dimethylphenyl)-1-isopropyl-d7-2-piperidinecarboxamide .

  • Core : Piperazine (6-membered) or piperidine (6-membered).
  • Substituents : Dimethylphenyl, isopropyl-d7 groups.

Key Differences :

  • Pharmacokinetics : Piperazine derivatives often exhibit better solubility due to hydrogen-bonding capacity, whereas the sulfonamide group in the target compound may reduce aqueous solubility .

Comparison with Tetrahydronaphthalene-Substituted 1,2,4-Oxadiazole

Compound of Interest :

  • Sulfonyl Group : 2,5-dimethylphenyl.

Analog from :
3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole .

  • Sulfonyl Group : 5,6,7,8-tetrahydronaphthalen-2-yl (bicyclic, lipophilic).

Key Differences :

  • Steric Effects : The bicyclic substituent may improve binding affinity to hydrophobic enzyme pockets, whereas dimethylphenyl offers steric moderation .

Data Table: Structural and Property Comparison

Compound Name Core Structure Substituents (Position 5) Molecular Weight (g/mol) Key Properties
Target Compound 1,2,4-oxadiazole 1-((2,5-dimethylphenyl)sulfonyl)azetidine ~396* High lipophilicity, rigid core
1,3,4-Oxadiazole Analog 1,3,4-oxadiazole Triazole-phenyl-ethanone ~450 (estimated) Moderate solubility, flexible
Piperazine Derivative Piperazine 2,5-dimethylphenyl 190.28 High solubility, flexible
Tetrahydronaphthalene Analog 1,2,4-oxadiazole 1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine ~408* Very high lipophilicity

*Calculated based on molecular formula.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-benzyl-5-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions under reflux conditions. For example:

  • Cyclization with amidoximes : Amidoximes react with aldehydes or acyl chlorides under acidic or basic conditions to form 1,2,4-oxadiazoles. Ethanol or acetonitrile is often used as a solvent, with glacial acetic acid as a catalyst (e.g., 4-hour reflux for triazole derivatives) .
  • Substitution reactions : Azetidine sulfonyl groups can be introduced via nucleophilic substitution. For instance, potassium carbonate in acetonitrile facilitates the reaction between benzotriazole and chloromethyl-oxadiazole intermediates .
  • Purification : Recrystallization from ethyl acetate or ethanol yields crystalline products suitable for structural analysis .

Basic: How is structural confirmation achieved for this compound?

X-ray crystallography is the gold standard for structural elucidation. Key parameters include:

  • Planarity and dihedral angles : The oxadiazole and sulfonyl-azetidine moieties exhibit planarity, with dihedral angles between aromatic rings (e.g., 80.2° in related compounds) critical for assessing steric interactions .
  • Intermolecular interactions : Weak C–H⋯N hydrogen bonds (bond lengths ~2.6–2.8 Å) stabilize the crystal lattice .
  • Refinement : Riding models for hydrogen atoms (C–H = 0.93–0.97 Å) ensure accurate electron density mapping .

Advanced: How can synthetic yields be optimized given steric hindrance from the benzyl and sulfonyl groups?

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity by stabilizing transition states .
  • Catalysis : Potassium carbonate or triethylamine accelerates substitution reactions by deprotonating intermediates .
  • Temperature control : Prolonged reflux (e.g., 10 hours) ensures complete cyclization, while slow cooling minimizes byproduct formation .

Advanced: How should researchers resolve contradictions in reported bioactivities of 1,2,4-oxadiazole derivatives?

  • Standardized assays : Compare antioxidant (ABTS⁺/DPPH scavenging) and antipicornaviral activities under identical conditions to isolate substituent effects .
  • Substituent analysis : The 2,5-dimethylphenyl sulfonyl group may reduce antioxidant efficacy compared to vanillin-containing derivatives, highlighting the role of electron-donating groups .
  • Dose-response studies : Quantify EC₅₀ values to distinguish intrinsic activity from assay-specific artifacts .

Advanced: What computational strategies predict the pharmacodynamic properties of this compound?

  • Molecular docking : Simulate interactions with antioxidant targets (e.g., DNA oxidation sites) or microbial enzymes (e.g., picornaviral proteases) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., sulfonyl vs. benzyl groups) with bioactivity using Hammett constants .
  • ADMET profiling : Predict logP and metabolic stability via software like SwissADME, leveraging structural analogs from crystallographic data .

Advanced: How does the sulfonyl-azetidine moiety influence reactivity and bioactivity?

  • Electron-withdrawing effects : The sulfonyl group decreases electron density on the oxadiazole ring, potentially reducing nucleophilic attack susceptibility .
  • Conformational rigidity : The azetidine ring’s strained geometry limits rotational freedom, enhancing target binding specificity .
  • Bioactivity trade-offs : While sulfonyl groups improve metabolic stability, they may reduce antioxidant capacity compared to hydroxylated analogs .

Basic: What analytical techniques validate purity and identity post-synthesis?

  • HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., via exact mass: 271.955896 Da) .
  • NMR spectroscopy : Assign peaks for benzyl (δ 4.5–5.0 ppm) and sulfonyl (δ 7.0–8.0 ppm) protons .
  • Elemental analysis : Verify C/H/N/S ratios within 0.3% of theoretical values .

Advanced: What safety considerations apply during handling?

  • Toxicity screening : Prioritize Ames tests for mutagenicity, given structural similarities to benzotriazole derivatives .
  • PPE protocols : Use nitrile gloves and fume hoods to avoid dermal/organ exposure, as advised for sulfonamide analogs .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.